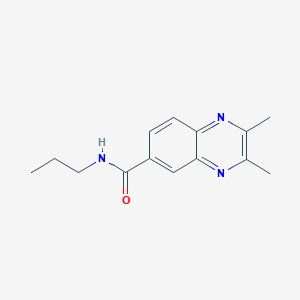![molecular formula C17H22N4O B7510836 2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)
2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as MPTPE and is mainly used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
MPTPE exerts its pharmacological effects by selectively binding to the dopamine D3 receptor and modulating its signaling pathway. This results in the activation of downstream signaling pathways, which ultimately leads to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
MPTPE has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine release in the striatum, which is implicated in reward and motivation. MPTPE has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
MPTPE has several advantages as a research tool. Its unique chemical structure makes it a promising candidate for drug discovery and development. MPTPE has been shown to exhibit high selectivity towards the dopamine D3 receptor, which reduces the risk of off-target effects. However, MPTPE has some limitations as a research tool. Its complex synthesis process makes it challenging to produce in large quantities, which limits its availability for research purposes.
将来の方向性
There are several future directions for MPTPE research. One potential area of research is the development of MPTPE-based drugs for the treatment of neurological disorders such as schizophrenia, addiction, and Parkinson's disease. Another potential area of research is the investigation of MPTPE's effects on other neurotransmitter systems, which may lead to the discovery of new therapeutic targets. Additionally, further studies are needed to understand the long-term effects of MPTPE and its potential side effects.
合成法
MPTPE is synthesized through a multistep process involving the reaction of 2-acetylphenylboronic acid and 3-(4-methyl-1,2,4-triazol-3-yl)piperidine in the presence of a palladium catalyst. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
科学的研究の応用
MPTPE has been extensively studied for its potential applications in various scientific fields. Its unique chemical structure makes it a promising candidate for drug discovery and development. MPTPE has been shown to exhibit potent binding affinity towards the dopamine D3 receptor, which is implicated in various neurological disorders such as schizophrenia, addiction, and Parkinson's disease.
特性
IUPAC Name |
2-(2-methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-6-3-4-7-14(13)10-16(22)21-9-5-8-15(11-21)17-19-18-12-20(17)2/h3-4,6-7,12,15H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFNNYWWBSVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC(C2)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510759.png)

![N-[(3,4-dimethylphenyl)imino-diphenyl-lambda5-phosphanyl]pyridin-3-amine](/img/structure/B7510767.png)






![1-[3-(Azepan-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510798.png)
![(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510809.png)
![1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone](/img/structure/B7510822.png)

